Thiophene-2-sulfonyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
thiophene-2-sulfonyl bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCGPQXKTYHYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Thiophene 2 Sulfonyl Bromide and Analogues
Strategies for Sulfonyl Halide Generation
The direct formation of the sulfonyl halide group on the thiophene (B33073) ring is a primary objective in the synthesis of these compounds. Various methods have been developed to achieve this transformation, each with distinct advantages and applications.
Facile Synthesis from Sulfonyl Hydrazides (e.g., utilizing N-bromosuccinimide)
A straightforward and efficient method for the preparation of sulfonyl bromides involves the reaction of sulfonyl hydrazides with N-bromosuccinimide (NBS). mdpi.compreprints.orgresearchgate.net This transformation is typically conducted under mild conditions, offering a high-yielding route to the desired sulfonyl bromide. preprints.org For instance, reacting a suitable thiophenesulfonyl hydrazide with NBS in a solvent like acetonitrile (B52724) at room temperature can produce thiophene-2-sulfonyl bromide. mdpi.compreprints.org
This method is advantageous due to its operational simplicity and the ready availability of the starting materials. chemicalbook.com The reaction is generally clean and provides the product in excellent yields. mdpi.comresearchgate.net The scope of this reaction is broad, accommodating various substituted sulfonyl hydrazides. preprints.org Heterocyclic sulfonyl hydrazides, including those derived from thiophene, have been successfully converted to their corresponding sulfonyl halides using this protocol. preprints.org The reaction mechanism is believed to involve the formation of a reactive N-bromo intermediate from the sulfonamide and NBS. organic-chemistry.org
A general procedure involves dissolving the sulfonyl hydrazide in an appropriate solvent, followed by the addition of N-bromosuccinimide. mdpi.compreprints.org The reaction mixture is stirred at room temperature for a set period, after which the solvent is removed, and the product is purified. preprints.org
Precursor Approaches: Chlorosulfonation of Thiophene Derivatives
A well-established method for generating thiophenesulfonyl chlorides, which are direct precursors to the corresponding bromides, is the chlorosulfonation of thiophene and its derivatives. oup.com This reaction is commonly achieved using chlorosulfonic acid, often in the presence of a catalyst or co-reagent like phosphorus pentachloride. prepchem.com The direct sulfonation of thiophene typically occurs at the 2-position due to the electronic properties of the ring.
Industrial preparations often utilize the reaction of thiophene with chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid, which can then be converted to the sulfonyl chloride. However, for acid-sensitive thiophene derivatives, this method can lead to polymerization and other side reactions. oup.com To circumvent these issues, alternative reagents have been developed. A 1:1 complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO2Cl2) has been shown to be an effective agent for the one-step preparation of a variety of thiophenesulfonyl chlorides under milder conditions. oup.com This procedure is noted for its simplicity and the use of easy-to-handle reagents. oup.com
Another approach involves a multi-step synthesis starting from 2-bromothiophene, which is converted to an alkali metal salt of 2-bromothiophenesulfonic acid and then reacted with thionyl chloride or chlorosulfonic acid. google.com
Metal-Catalyzed Transformations for Thiophene-Sulfonyl Compounds
Metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including sulfonylated thiophenes. These methods often provide high selectivity and functional group tolerance.
Organozinc Reagent-Mediated Synthesis (e.g., from 2-thienylzinc bromide)
Organozinc reagents, such as 2-thienylzinc bromide, have proven to be valuable nucleophiles in the synthesis of thiophene-sulfonyl compounds. sigmaaldrich.com These reagents can be prepared from the corresponding bromothiophene and activated zinc. researchgate.net A notable application is the reaction of 2-thienylzinc bromide with electrophilic sulfur-containing reagents. For example, the reaction with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) can afford thiophene-2-sulfonyl chloride. nih.govacs.org This reaction proceeds without the need for a transition-metal catalyst and allows for the in situ conversion of the resulting sulfonyl chloride into sulfonamides by treatment with an amine. acs.org
The use of organozinc reagents offers an advantage over other organometallic species, such as boronic acids, by avoiding issues like protodeboronation, especially with heteroaryl substrates. acs.org The scope of this reaction is broad, accommodating a range of less electron-deficient aryl- and heteroarylzinc reagents. acs.org
The general protocol involves the preparation of the organozinc reagent, which is then reacted with the sulfonylating agent. rsc.org This method has been successfully applied to the synthesis of various heteroaryl sulfonamides. sigmaaldrich.comacs.org
Palladium-Catalyzed Methods for Sulfonylated Thiophenes
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been adapted for the formation of carbon-sulfur bonds in sulfonylated thiophenes. bohrium.com These methods typically involve the coupling of a thiophene derivative with a sulfur-containing coupling partner.
One such approach is the Suzuki-Miyaura cross-coupling reaction, which has been utilized for the synthesis of functionalized cyclopropylthiophenes that can be further derivatized to include a sulfonyl chloride group. mdpi.com This reaction often employs a palladium catalyst, such as palladium(II) acetate (B1210297), in combination with a phosphine (B1218219) ligand like SPhos. mdpi.com
Another strategy involves the palladium-catalyzed sulfonylation of aryl bromides using a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). rsc.org This process generates a sulfinate intermediate, which can then be converted to the desired sulfonyl fluoride. While this has been demonstrated for aryl bromides, the principle can be extended to heteroaryl systems like thiophene. rsc.org
Recent advancements in palladium-catalyzed C-S bond formation include sulfenylation and sulfonylation reactions, highlighting the continuous development in this area. bohrium.com
Emerging Approaches for Thiophene Ring Functionalization
Research into the synthesis of functionalized thiophenes is ongoing, with new methods continually being developed to improve efficiency, selectivity, and substrate scope. One emerging area is the direct functionalization of the thiophene ring. acs.org
Copper-catalyzed multicomponent reactions have shown promise for the one-pot synthesis of highly functionalized thiophenes. acs.org For instance, a copper(I)-catalyzed denitrogenative reaction of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with terminal alkynes and N-sulfonyl azides allows for the simultaneous formation of C-N, C-S, and C-C bonds, leading to diverse thiophene derivatives. acs.org
C-H Arylation Protocols on Thiophene Nuclei
Direct C-H arylation has emerged as a powerful, atom-economical strategy for functionalizing thiophene rings, bypassing the need for pre-functionalized starting materials. researchgate.net This method typically involves the palladium-catalyzed coupling of a thiophene with an aryl halide. The C2 and C5 positions of the thiophene ring are most susceptible to electrophilic substitution and are thus the primary sites for arylation. pharmaguideline.com
Research has demonstrated that even low loadings of a palladium catalyst can efficiently promote the C2-arylation of thiophene with a variety of aryl bromides. For instance, using just 0.2 mol% of Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand, a range of aryl bromides can be coupled with thiophene to yield 2-arylated products in good yields. researchgate.net More advanced catalyst systems, such as palladium NNC-pincer complexes, have been shown to catalyze this transformation with extremely low catalyst loadings, in the range of parts-per-million (ppm). thieme-connect.com These reactions are typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), and an additive like pivalic acid in a high-boiling solvent like N,N-dimethylacetamide (DMAc). thieme-connect.com
The scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the aryl bromide coupling partner. researchgate.netthieme-connect.com This versatility makes C-H arylation a highly valuable tool for creating complex thiophene-based structures.
| Thiophene Substrate | Aryl Bromide | Catalyst System | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Thiophene | 4-Bromoacetophenone | 0.2 mol% Pd(OAc)₂ | K₂CO₃ | DMA | 130 | 82 | researchgate.net |
| Thiophene | 3-Bromobenzaldehyde | 0.2 mol% Pd(OAc)₂ | K₂CO₃ | DMA | 130 | 75 | researchgate.net |
| Thiophene | 4-Bromotoluene | 100 ppm Pd-NNC Pincer Complex | K₂CO₃ / PivOH | DMAc | 120 | 94 | thieme-connect.com |
| 2-Methylthiophene | 4-Bromotoluene | 100 ppm Pd-NNC Pincer Complex | K₂CO₃ / PivOH | DMAc | 120 | 96 | thieme-connect.com |
| Benzo[b]thiophene | 4-Iodotoluene | 0.8 mol% Pd(OAc)₂ / 1.6 mol% P(tBu)₃·HBF₄ | Ag₂CO₃ | DCE | 40 | 96 | nih.gov |
Sulfur Cyclization Reactions for Thiophene Ring Formation
Classical and modern sulfur cyclization reactions provide access to the thiophene core from acyclic precursors. These methods are indispensable for constructing the heterocyclic ring with desired substitution patterns.
One of the most traditional methods is the Paal-Knorr thiophene synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.org Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly used to facilitate this transformation. organic-chemistry.orgderpharmachemica.com The reaction proceeds by converting the carbonyl groups to thiocarbonyls, followed by cyclization and dehydration to form the aromatic thiophene ring. organic-chemistry.org While effective, this method can sometimes lead to furan (B31954) byproducts due to the dehydrating nature of the reagents. organic-chemistry.org
The Fiesselmann thiophene synthesis is another versatile method that involves the condensation of thioglycolic acid or its esters with α,β-acetylenic esters. derpharmachemica.comwikipedia.org This reaction, typically carried out in the presence of a base, leads to the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The mechanism involves a sequence of base-catalyzed 1,4-conjugate additions. derpharmachemica.com Recent variations have expanded the scope of this reaction, for example, by using ynone trifluoroborate salts which condense with alkylthiols to produce thiophene boronates with complete regiocontrol. core.ac.ukorganic-chemistry.org
| Reaction Name | Starting Materials | Key Reagents | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Paal-Knorr | Acetonylacetone (a 1,4-diketone) | P₄S₁₀ | 2,5-Dimethylthiophene | Variable | organic-chemistry.org |
| Paal-Knorr | Various 1,4-diketones | Lawesson's Reagent | Substituted Thiophenes | Good | organic-chemistry.org |
| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid ester | Base (e.g., NaOEt) | 3-Hydroxy-2-thiophenecarboxylates | - | derpharmachemica.comwikipedia.org |
| Fiesselmann (Variant) | Ynone trifluoroborate salt, Methyl thioglycolate | K₂CO₃ | Thiophene trifluoroborate | 75 | core.ac.uk |
| Sulfur Cyclization | Alkynols, Elemental Sulfur (S₈) | Metal-free | Substituted Thiophenes | Good | organic-chemistry.org |
Multicomponent Reactions (MCRs) for Substituted Thiophenes
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. The Gewald aminothiophene synthesis is a prominent example of an MCR used to produce highly substituted 2-aminothiophenes. wikipedia.org
Discovered by Karl Gewald in 1966, this reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other methylene-active nitrile) and elemental sulfur in the presence of a base. wikipedia.orgnih.gov The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. wikipedia.org
The Gewald reaction is valued for its operational simplicity, broad substrate scope, and ability to rapidly generate molecular complexity. nih.gov Various bases, such as triethylamine (B128534) or morpholine, can be used to catalyze the reaction. nih.govmdpi.com Modifications to the classical conditions, including the use of microwave irradiation or novel catalytic systems like piperidinium (B107235) borate, have been developed to improve reaction times and yields. wikipedia.orgthieme-connect.com
| Carbonyl Compound | Active Methylene Nitrile | Base/Catalyst | Solvent | Temp (°C) / Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 85 | wikipedia.org |
| Acetone | Ethyl cyanoacetate | Triethylamine | Ethanol | Reflux | - | nih.gov |
| 4-Fluoroacetophenone | Malononitrile | Morpholine | Solvent-free (Ball-milling) | RT | 67 | mdpi.com |
| Cyclohexanone | Ethyl cyanoacetate | 20 mol% Piperidinium borate | Ethanol/Water (1:1) | 100 | 96 | thieme-connect.com |
| 2,5-Dihydroxy-1,4-dithiane | Ethyl cyanoacetate | 8.0 mol% P-PANF fiber | Ethanol | Reflux | 89 | d-nb.info |
Reactivity and Mechanistic Investigations of Thiophene 2 Sulfonyl Bromide
Radical-Mediated Reaction Pathways
The relatively weak sulfur-bromine bond in thiophene-2-sulfonyl bromide makes it susceptible to homolytic cleavage, generating a thiophene-2-sulfonyl radical. This reactivity is harnessed in several synthetic transformations.
Visible-Light Induced Radical Addition-Elimination Reactions (e.g., Allylic Sulfone Formation)
The generation of sulfonyl radicals from this compound can be efficiently achieved using visible light photocatalysis. This method provides a mild and effective route for the formation of new carbon-sulfur bonds. In the presence of a suitable photocatalyst, visible light irradiation promotes the homolysis of the S-Br bond, initiating a radical chain process.
One notable application of this is the synthesis of allylic sulfones. The photogenerated thiophene-2-sulfonyl radical can add to the double bond of an allylic substrate. This is followed by the elimination of a radical, typically a halogen atom from the substrate, to yield the corresponding allylic sulfone. This radical addition-elimination mechanism allows for the regioselective installation of the sulfonyl group.
Electrochemical Generation and Reactivity of Sulfonyl Radicals
Electrochemical methods offer an alternative, reagent-free approach to generating thiophene-2-sulfonyl radicals. By applying a specific potential at an electrode, the one-electron reduction of this compound can be induced, leading to the cleavage of the sulfur-bromine bond and formation of the desired sulfonyl radical.
The reactivity of these electrochemically generated radicals mirrors that of those produced by other means, such as photolysis. They can participate in various addition and substitution reactions, providing a controlled and often highly efficient method for sulfone synthesis. The ability to precisely control the reaction conditions through applied potential makes this a powerful tool for mechanistic studies and synthetic applications.
Role of Radical Intermediates in Halosulfonylation
Halosulfonylation reactions involving this compound proceed through a radical-mediated pathway. scienceopen.com The reaction is initiated by the homolytic cleavage of the S-Br bond, which can be triggered by light, heat, or a radical initiator. scienceopen.com The resulting thiophene-2-sulfonyl radical and a bromine radical are the key reactive intermediates.
The process is consistent with a radical mechanism, as demonstrated by the fact that the addition of a radical inhibitor can completely shut down the desired reaction. scienceopen.com The thiophene-2-sulfonyl radical adds to an unsaturated bond (e.g., an alkene or alkyne), generating a carbon-centered radical intermediate. This intermediate then reacts with the bromine radical to complete the halosulfonylation, affording a β-bromo sulfone. This pathway highlights the dual role of the reagent as a source of both a sulfonyl group and a halogen atom.
Nucleophilic Substitution and Derivatization Reactions
Beyond its radical chemistry, this compound is a valuable electrophile in nucleophilic substitution reactions, serving as a precursor for the synthesis of sulfonamides and sulfonates.
Conversion to Sulfonamides
This compound readily reacts with primary and secondary amines to form the corresponding N-substituted sulfonamides. scienceopen.com This reaction, often carried out in the presence of a base to neutralize the hydrogen bromide byproduct, is a cornerstone of medicinal chemistry and materials science due to the prevalence of the sulfonamide functional group in bioactive molecules and functional polymers. The reaction proceeds via a classical nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl bromide, followed by the departure of the bromide leaving group.
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary/Secondary Amine | N-substituted Thiophene-2-sulfonamide (B153586) |
Formation of Sulfonates
In a similar fashion to sulfonamide formation, this compound can be converted to sulfonate esters through reaction with alcohols or phenols. scribd.com This transformation typically requires a base to deprotonate the alcohol, generating a more nucleophilic alkoxide or phenoxide ion. The resulting nucleophile then attacks the sulfonyl bromide to yield the corresponding sulfonate ester and a bromide salt.
| Reactant 1 | Reactant 2 | Product |
| This compound | Alcohol/Phenol | Thiophene-2-sulfonate ester |
Synthesis of Thiosulfonates
This compound serves as a key reagent in the synthesis of thiosulfonates, a class of organosulfur compounds with the general structure R-SO₂-S-R'. These compounds are valuable intermediates in organic synthesis. The primary method for their preparation from this compound involves the reaction with a thiol (R'-SH) or its corresponding thiolate salt.
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom, where the thiol or thiolate acts as the nucleophile, displacing the bromide ion. This method provides a direct and efficient route to a variety of thiosulfonates. For instance, reacting thiophene-2-sulfonyl chloride (a related halide) with sodium sulfide (B99878) and subsequently with benzyl (B1604629) bromide yields S-benzyl thiophene-2-sulfonothioate. rsc.org This general approach can be adapted for this compound.
Alternative strategies for thiosulfonate synthesis often involve the coupling of sulfonylhydrazides with thiols, mediated by a catalyst like copper(II) bromide, or the reaction of thiols with sodium sulfinates under aerobic conditions. rsc.orgorganic-chemistry.org These methods highlight the diverse routes available for forming the S-S bond characteristic of thiosulfonates. rsc.orguantwerpen.bebionity.com
A general reaction scheme for the synthesis of thiosulfonates from this compound is presented below:
General Reaction: this compound + Thiol/Thiolate → Thiophene-2-thiosulfonate + Bromide salt
Table 1: Examples of Thiosulfonate Synthesis (Note: This table is illustrative and based on general reactivity patterns of sulfonyl halides. Specific examples with this compound may vary.)
| Thiol/Thiolate Reactant | Product | Reaction Conditions |
| Benzenethiol | S-Phenyl thiophene-2-sulfonothioate | Base (e.g., triethylamine), organic solvent |
| Ethanethiol | S-Ethyl thiophene-2-sulfonothioate | Base (e.g., pyridine), CH₂Cl₂ |
| Sodium thiophenolate | S-Phenyl thiophene-2-sulfonothioate | Aprotic solvent (e.g., acetonitrile) |
Other S-C and S-S Bond Formations
Beyond thiosulfonate synthesis, this compound is a versatile reagent for constructing other crucial sulfur-carbon (S-C) and sulfur-sulfur (S-S) bonds. bionity.comorganic-chemistry.org
S-C Bond Formation: this compound can react with various carbon nucleophiles to form sulfones (R-SO₂-C). For example, in Friedel-Crafts-type reactions, it can sulfonylate electron-rich aromatic compounds in the presence of a Lewis acid catalyst. Additionally, it can participate in coupling reactions with organometallic reagents. For instance, a nickel-catalyzed difunctionalization of alkynyl bromides with thiosulfonates, such as S-thiophen-2-yl thiophene-2-sulfonothioate, leads to the formation of 1,2-thiosulfonylethenes, demonstrating a method for S-C bond formation. thieme-connect.com
S-S Bond Formation: The formation of disulfide bonds is another key transformation. bionity.comaklectures.com While the direct reaction of this compound to form a disulfide is less common, it can be a precursor to reagents that do. For example, reduction of the corresponding thiophene-2-sulfonyl chloride with reagents like zinc dust can yield 2-thiophenethiol. orgsyn.org This thiol can then be oxidized to form the disulfide, di(thiophen-2-yl) disulfide. Various methods exist for the oxidative coupling of thiols to disulfides. uantwerpen.be
Table 2: Examples of S-C and S-S Bond Forming Reactions (Note: This table is illustrative and based on general reactivity patterns of sulfonyl halides.)
| Reactant | Product Type | Reaction Type |
| Benzene (B151609) (with AlCl₃) | Aryl Thienyl Sulfone | Friedel-Crafts Sulfonylation |
| Phenylmagnesium bromide | Aryl Thienyl Sulfone | Grignard Reaction |
| Reduction to 2-thiophenethiol, then oxidation | Dithienyl Disulfide | S-S Bond Formation |
Cross-Coupling Chemistry Involving the Sulfonyl Group
The sulfonyl group of thiophene-2-sulfonyl halides and their derivatives can participate in various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl-substituted thiophenes.
Suzuki Cross-Coupling for Aryl-Substituted Thiophenes
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating C-C bonds, typically between an organoboron compound and an organic halide. preprints.org In the context of thiophene-2-sulfonyl derivatives, this reaction has been adapted to use the sulfonyl group as the electrophilic partner. acs.orgmdpi.comresearchgate.netthieme-connect.com This approach is particularly valuable for synthesizing 5-arylthiophene-2-sulfonamides and related structures, which are of interest in medicinal chemistry. acs.orgmdpi.comresearchgate.net
The reaction generally involves the coupling of a thiophene (B33073) bearing a sulfonyl group (often as a sulfonamide or sulfonate ester) with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net For example, N-((5-bromothiophen-2-yl)sulfonyl)acetamide has been successfully coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base to yield 5-arylthiophene-2-sulfonylacetamides. mdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the yield and selectivity of the desired products. mdpi.comnih.gov
Table 3: Suzuki Cross-Coupling of Thiophene Sulfonyl Derivatives
| Thiophene Substrate | Arylboronic Acid | Catalyst | Base | Product | Yield | Reference |
| N-((5-bromothiophen-2-yl)sulfonyl)acetamide | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-((5-(4-methylphenyl)thiophen-2-yl)sulfonyl)acetamide | 72% | mdpi.com |
| N-((5-bromothiophen-2-yl)sulfonyl)acetamide | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 74% | mdpi.com |
| 5-Bromothiophene-2-sulfonamide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenylthiophene-2-sulfonamide | - | researchgate.net |
Other Organometallic Coupling Strategies (e.g., Stille, Kumada)
Besides the Suzuki coupling, other organometallic cross-coupling reactions like the Stille and Kumada couplings can be employed for the functionalization of thiophene rings.
Stille Coupling: The Stille reaction pairs an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orgorganic-chemistry.orgpearson.com While less common for sulfonyl electrophiles compared to halides, there is precedent for the Stille coupling of sulfonyl chlorides. uwindsor.ca This methodology could potentially be extended to this compound, allowing for the coupling with various organostannanes to introduce alkyl, vinyl, or aryl groups onto the thiophene ring. rsc.org
Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, typically catalyzed by nickel or palladium complexes. rsc.orggoogle.comwikipedia.orgresearchgate.net This reaction is well-established for the synthesis of 3-alkyl and 3-aryl-substituted thiophenes from halothiophenes. rsc.orggoogle.com The application of Kumada coupling directly to a sulfonyl bromide is not as extensively documented as for halides, but the principle of coupling a carbon nucleophile (from the Grignard reagent) with an electrophilic thiophene derivative remains a viable synthetic strategy.
Table 4: Overview of Stille and Kumada Coupling Strategies
| Coupling Reaction | Organometallic Reagent | Catalyst | Potential Product from this compound |
| Stille | Organostannane (e.g., R-SnBu₃) | Palladium | 2-Substituted Thiophene |
| Kumada | Grignard Reagent (e.g., R-MgBr) | Nickel or Palladium | 2-Substituted Thiophene |
Intramolecular Rearrangements and Regioselectivity Studies
The presence of both a bromine atom and a sulfonyl group on the thiophene ring can lead to interesting intramolecular rearrangements and presents challenges and opportunities in regioselective functionalization.
Halogen Dance Reactions on Bromothiophene Scaffolds
The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. researchgate.netresearchgate.netwikipedia.org This reaction is particularly well-studied on bromothiophene systems. researchgate.netresearchgate.netias.ac.in
When a bromothiophene derivative, such as a this compound with an available proton on the ring, is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation can occur. researchgate.net This generates a lithiated intermediate, which can then undergo a series of intermolecular halogen transfer steps, leading to the migration of the bromine atom to a thermodynamically more stable position. wikipedia.orgias.ac.in The final position of the halogen is influenced by the stability of the organolithium intermediate formed during the process. researchgate.net
For a molecule like 5-bromo-thiophene-2-sulfonyl bromide, a halogen dance could potentially lead to the migration of the bromine atom to the 3 or 4-position, depending on the reaction conditions and the directing effects of the sulfonyl bromide group. Such rearrangements are crucial to consider when planning synthetic routes, as they can lead to unexpected isomers. However, they can also be strategically employed to access substituted thiophenes that are otherwise difficult to synthesize. wikipedia.org The sulfonyl group, being electron-withdrawing, will influence the acidity of the ring protons and the stability of the intermediates, thus playing a key role in the outcome of the halogen dance reaction.
Stereoselective Transformations
The thiophene-2-sulfonyl group is a significant moiety in the development of chiral molecules and stereoselective processes. While direct stereoselective reactions involving this compound as a primary reactant are not extensively documented, the thiophene-2-sulfonyl functional group is integral to achieving stereocontrol when incorporated into various substrates. Its electronic and steric properties influence the outcome of asymmetric transformations, including diastereoselective and enantioselective reactions. Research in this area often involves the use of thiophene-2-sulfonyl derivatives as chiral auxiliaries or as part of substrates in catalyst-controlled stereoselective synthesis.
Diastereoselective Reactions
The thiophene-2-sulfonyl group can direct the stereochemical course of reactions, leading to the preferential formation of one diastereomer over another. This is evident in reactions such as Friedel-Crafts alkylations and multicomponent bicyclization cascades.
In a study on highly diastereoselective Friedel-Crafts alkylation reactions, the steric and electronic nature of a sulfonyl group played a role in directing the facial selectivity of the reaction. While this study did not use this compound directly, it highlights how sulfonyl groups can influence the diastereomeric ratio of the products. For instance, in acid-catalyzed reactions of chiral 1-aryl-1-alkanols with arenes like 2-methylthiophene, the functional group at the adjacent position to the forming stereocenter dictates the diastereoselectivity. researchgate.net
A novel metal-free double SO2 insertion and multicomponent bicyclization of benzene-linked 1,7-diynes has been shown to produce naphtho[1,2-c]thiophene (B14749731) 2,2-dioxides with high diastereoselectivity. acs.org In this process, an arylsulfonyl radical initiates a cascade of cyclizations. The reaction between a benzene-tethered 1,7-diyne, an aryldiazonium tetrafluoroborate (B81430), and a sulfur dioxide source resulted in the formation of a product with a high diastereomeric ratio (d.r.). acs.org
Table 1: Diastereoselective Synthesis of Naphtho[1,2-c]thiophene 2,2-dioxide Derivatives acs.org
| Entry | Diyne Substrate (1) | Diazonium Salt (2) | Product (4) | Yield (%) | d.r. |
| 1 | 1a | p-Methoxyphenyl diazonium tetrafluoroborate (2a) | 4a | 15 | >20:1 |
Reaction conditions: 1a (0.2 mmol), 2a (0.4 mmol), DABSO (0.5 mmol) in DCE (2 mL) at 60 °C for 12 h under Ar. acs.org
Enantioselective Reactions
The thiophene-2-sulfonyl group has been incorporated into substrates for transition-metal-catalyzed enantioselective reactions. The electronic properties of the thienyl group can influence the reactivity and the enantioselectivity of these transformations.
For instance, cobalt-catalyzed enantioselective reductive couplings have been developed for the synthesis of 5-, 6-, and 7-membered azacycles. In these reactions, substrates containing an N-(2-thienyl)sulfonylamide linker were successfully employed. The use of a chiral pyrox ligand with a cobalt catalyst enabled the asymmetric reductive coupling of an iododiene with (E)-β-bromostyrene to afford the corresponding piperidine (B6355638) derivative in good yield and high enantiomeric excess (ee). rsc.org
Table 2: Cobalt-Catalyzed Enantioselective Synthesis of a Piperidine Derivative rsc.org
| Substrate (1) | Coupling Partner | Ligand | Product (4) | Yield (%) | ee (%) |
| 1s (N-(2-thienyl)sulfonyl) | (E)-β-bromostyrene | L3 | 4p | 71 | 91 |
Reaction conditions: 1s (0.1 mmol), (E)-β-bromostyrene (0.15 mmol), CoBr2 (5 mol%), Ligand (6 mol%), Zn (3 equiv.), ZnI2 (1.5 equiv.) in 2-MeTHF at 25 °C for 24 h. rsc.org
Furthermore, the thiophene-2-sulfonyl moiety has been utilized in the context of asymmetric synthesis where the chirality is introduced via a chiral catalyst. In a copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines, an N-2-thiophenesulfonyl aldimine was tested as a substrate. Although in this specific reported case, it did not lead to asymmetric induction, it demonstrates the exploration of this moiety in the development of new stereoselective methods. google.com
In other work, enantiopure sulfoximines containing a thiophene ring have been synthesized. Deprotonation of thiophene followed by reaction with an enantiopure bifunctional S(VI) reagent afforded the corresponding enantiopure thiophene sulfoximine (B86345) in high yield. nih.gov This highlights a method to create chiral thiophene-containing sulfur compounds, which could be precursors to other stereoselective transformations.
Table 3: Synthesis of Enantiopure Thiophene Sulfoximine nih.gov
| Heterocycle | Organolithium Preparation | Product | Yield (%) | ee (%) |
| Thiophene | Deprotonation with n-BuLi | 3c | 85 | >99 |
Reaction conditions: Heterocycle (0.25 mmol) treated with organolithium reagent, followed by addition of the chiral S(VI) reagent. nih.gov
Applications in Advanced Materials Science Research
Organic Electronics and Optoelectronic Materials
Thiophene-based compounds are cornerstones of organic electronics due to their excellent charge transport properties and chemical stability. ijsr.netijsr.net The ability to functionalize the thiophene (B33073) ring allows for precise tuning of material properties for devices like solar cells, conductive polymers, and advanced displays. researchgate.net
Design and Synthesis of Hole Transport Materials (HTMs) for Perovskite Solar Cells
Hole Transport Materials (HTMs) are a critical component in perovskite solar cells (PSCs), responsible for efficiently extracting and transporting positive charge carriers (holes) from the perovskite layer to the electrode. ncl.ac.uk The performance of an HTM is dictated by its HOMO energy level, which must align with the valence band of the perovskite, as well as its hole mobility and stability.
Thiophene-2-sulfonyl bromide serves as a strategic starting material for engineering complex HTMs. The strongly electron-withdrawing sulfonyl group helps to lower the HOMO energy level of the resulting material, which can improve the open-circuit voltage (Voc) of the solar cell. mdpi.com The bromo-functional group is a key handle for synthesis, enabling the construction of larger conjugated systems through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. researchgate.netacs.org This allows for the attachment of other molecular fragments, such as triphenylamine (B166846) or carbazole (B46965) units, which are known to enhance hole-transporting capabilities. By using precursors like this compound, chemists can design novel, dopant-free polymeric HTMs with tailored electronic properties and improved device performance and stability. mdpi.com
Development of Conductive Polymers and Organic Semiconductors
Conductive polymers, particularly those based on polythiophene, are integral to the field of plastic electronics. rsc.org The electrical conductivity of these materials is highly dependent on the structure and functionalization of the polymer chain. This compound is a potential monomer for creating functionalized polythiophenes.
The bromine atom allows the monomer to be incorporated into a polymer backbone via established methods like Grignard Metathesis (GRIM) or Stille polymerization, which are known to produce polymers with controlled structures. researchgate.net The sulfonyl group, or derivatives like sulfonates and sulfonamides, can be introduced into the polymer side chains. nih.gov This functionalization serves multiple purposes:
Tuning Electronic Properties: Sulfonyl groups lower the polymer's HOMO and LUMO energy levels. researchgate.net
Enhancing Solubility: Attaching appropriate side chains via the sulfonyl group can improve the polymer's solubility, which is crucial for solution-based processing of electronic devices. nih.gov
Improving Conductivity: The introduction of sulfonic acid groups, which can be derived from sulfonyl precursors, has been shown to dramatically increase the electrical conductivity of polythiophenes through a self-doping mechanism. rsc.orgchemrxiv.org
The use of sulfonyl chloride, a close analog of the bromide, has been specifically noted in the synthesis of sulfonated polymers with enhanced electrical conductivity and stability. chemimpex.com
Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are widely used in the active layers of OLEDs and OFETs. ijsr.netresearchgate.netacs.orgmdpi.com In these devices, the precise control of molecular energy levels and intermolecular packing is essential for efficient charge injection, transport, and emission.
This compound can be used as a building block to synthesize the complex organic semiconductors required for these applications. Cross-coupling reactions utilizing the bromo-functionality enable the creation of extended, well-defined oligomers and small molecules with high charge carrier mobilities. acs.orgresearchgate.net The sulfonyl group provides a means to fine-tune the optoelectronic properties, ensuring the HOMO/LUMO levels are correctly aligned with other materials in the device stack to facilitate efficient operation. ijsr.netmdpi.com For instance, thiophene-containing molecules are used in the emissive layer of OLEDs and as the p-channel semiconductor in OFETs. ijsr.netresearchgate.net
| Functional Group | Role in Synthesis & Properties | Relevant Applications |
| Thiophene Ring | Core aromatic unit, provides charge transport pathway and chemical stability. ijsr.net | HTMs, Conductive Polymers, OLEDs, OFETs |
| Bromine Atom (-Br) | Reactive site for polymerization and cross-coupling reactions (e.g., Suzuki, Stille) to build larger molecules. researchgate.netacs.orgrsc.org | Synthesis of HTMs, Polymers, and Semiconductors |
| Sulfonyl Group (-SO₂-) | Strong electron-withdrawing group, lowers HOMO/LUMO energy levels, can be converted to other functional groups (sulfonamides, sulfonates). mdpi.comresearchgate.net | Tuning of electronic properties for device optimization |
Functional Conjugated Systems
The performance of organic electronic materials is fundamentally linked to the structure of their π-conjugated systems. This compound is a tool for the precise engineering of these systems at a molecular level.
Engineering of π-Conjugated Structures
A π-conjugated system consists of alternating single and double bonds, which allows for the delocalization of electrons across the molecule. The properties of these systems can be engineered by modifying their length, planarity, and electronic character.
This compound contributes to this engineering in two key ways:
Electronic Modification: The sulfonyl group (-SO₂Br) is strongly electron-withdrawing. When attached to a thiophene ring, it significantly lowers the energy of the molecular orbitals. researchgate.net This allows chemists to control the bandgap of a material, which in turn determines its optical absorption and emission properties. rsc.org
Structural Elaboration: The bromine atom is a versatile reactive handle. It enables the use of powerful synthetic methods like palladium-catalyzed cross-coupling reactions, which are used to link thiophene units to other aromatic or heterocyclic rings, thereby extending the π-conjugated system. organic-chemistry.orgsemanticscholar.orgcas.cn This control over molecular architecture is essential for creating materials with desired charge transport characteristics. epo.org
Regioregular Polythiophenes for Electronic Applications
In poly(3-alkylthiophene)s, the way in which the monomer units are linked together—the "regioregularity"—has a profound impact on the material's properties. Head-to-tail (HT) coupling leads to a more planar polymer backbone, which facilitates better intermolecular packing and, consequently, higher charge carrier mobility. rsc.orgnih.gov In contrast, random couplings disrupt this planarity and reduce performance. nih.gov
The synthesis of highly regioregular polythiophenes is often achieved through methods like the McCullough or Rieke polymerizations, which typically start with 2,5-dihalogenated 3-alkylthiophenes. nih.gov While this compound is not a 3-alkylated monomer, the principles of using halogenated thiophenes for controlled polymerization are directly applicable. A monomer containing both a bromo group and a sulfonyl group could be strategically incorporated into a polymer chain using techniques like direct (hetero)arylation polymerization (DArP) or cross-coupling polycondensation. researchgate.net
The inclusion of sulfonyl-functionalized monomers allows for the synthesis of regioregular polythiophenes with tailored electronic properties. Research on poly(3-octylsulfonylthiophene) has shown that the sulfonyl side chains are a useful synthetic strategy for adjusting the electronic properties of organic semiconductors. researchgate.net The synthesis of regioregular polythiophenes bearing alkylsulfonic acid esters, which can be converted to highly conductive sulfonic acids, further demonstrates the power of incorporating sulfonyl functionalities into well-defined polymer architectures. rsc.orgchemrxiv.org
| Polymerization Method | Key Feature | Relevance to this compound |
| Grignard Metathesis (GRIM) | Controlled, chain-growth polymerization leading to high regioregularity. Typically uses di-brominated monomers. researchgate.netchemrxiv.org | The bromo-functionality is essential for this type of polymerization. |
| Stille Coupling Polymerization | Versatile method for forming C-C bonds between organotin compounds and organic halides. researchgate.net | The bromo-group on the thiophene serves as the halide partner in the coupling reaction. |
| Suzuki Coupling Polymerization | Palladium-catalyzed reaction between a boronic acid and an organohalide. researchgate.netsemanticscholar.org | The bromo-group is the necessary organohalide component for chain extension. |
| Direct (Hetero)arylation (DArP) | C-H activation method that avoids pre-functionalization of one monomer, often coupling a C-H bond with a C-Br bond. researchgate.net | The C-Br bond of the sulfonyl bromide would be the reactive site. |
Specialized Material Applications
The distinct electronic characteristics of the thiophene-2-sulfonyl moiety are being leveraged in the creation of sophisticated materials for specialized applications. The inherent reactivity of the sulfonyl bromide group, coupled with the tunable nature of the thiophene ring, provides a versatile platform for molecular engineering.
Non-linear optical (NLO) materials are essential for a range of photonic applications, including optical data processing, telecommunications, and frequency conversion. The performance of these materials is rooted in the molecular structure of their constituent chromophores. An effective NLO chromophore typically possesses a "push-pull" architecture, where an electron-donating group is linked to an electron-accepting group through a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to achieving a high second-order NLO response (molecular hyperpolarizability, β).
This compound is a key precursor in the design of such push-pull systems. The thiophene ring can serve as a component of the π-conjugated bridge, which is known for its excellent charge delocalization capabilities. capes.gov.brresearchgate.net The sulfonyl group (—SO₂—) is a powerful electron acceptor. researchgate.net While research often highlights chromophores containing sulfonyl-substituted pyrrole, furan (B31954), and benzene (B151609) analogues, the principles extend to thiophene systems. nih.gov Computational studies on thiophene sulfonamide derivatives, which can be synthesized from thiophene-2-sulfonyl halides, have shown that modifications to the molecule can tune the HOMO-LUMO energy gap and influence the hyperpolarizability. researchgate.netchemscene.commdpi.com For instance, the introduction of methoxy (B1213986) groups can lead to higher hyperpolarizability values. mdpi.com
The sulfonyl bromide functional group is particularly useful as it can be readily converted into other acceptor groups, such as sulfonamides, through reactions with primary or secondary amines. mdpi.com This allows for the systematic tuning of the acceptor strength and, consequently, the NLO properties of the final chromophore. The synthesis of push-pull chromophores often involves the strategic placement of donor and acceptor moieties across a thiophene-based spacer to optimize the NLO response. capes.gov.brrsc.org The design of these molecules aims to enhance the molecular first hyperpolarizabilities (β), which has been successfully demonstrated in various thiophene-containing chromophores. capes.gov.brmdpi.com
Table 1: Key Moieties in Thiophene-Based NLO Chromophores
| Moiety | Role | Significance |
|---|---|---|
| Thiophene Ring | π-Conjugated Spacer / Auxiliary Donor | Facilitates efficient intramolecular charge transfer (ICT). capes.gov.brresearchgate.net |
| Sulfonyl Group (—SO₂—) | Electron Acceptor | Creates the "push-pull" system necessary for a high NLO response. researchgate.net |
| Sulfonyl Bromide (—SO₂Br) | Reactive Precursor | Allows for the synthesis of a variety of acceptor groups (e.g., sulfonamides). mdpi.com |
The development of highly selective and sensitive chemical sensors is a significant area of materials research. Thiophene-based compounds have emerged as promising candidates for chemosensors due to their exceptional photophysical properties, which can be modulated by the presence of specific analytes. nih.govbohrium.combohrium.com These sensors often operate on principles such as Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ), where the binding of an analyte to the sensor molecule causes a detectable change in its fluorescence. nih.gov
This compound can be utilized as a foundational component in the synthesis of such chemosensors. The reactive sulfonyl bromide group can be functionalized to create specific binding sites for target analytes. For example, it can be converted to a sulfonamide, which can then act as a chelating agent for metal ions. rsc.org The sulfonamide moiety, in conjunction with other functional groups, can provide the necessary donor atoms (nitrogen, oxygen) for metal coordination. rsc.org
The general strategy involves designing a molecule where the thiophene unit acts as a fluorophore or a signaling component. nih.govbohrium.com Upon interaction with an analyte, the electronic structure of the thiophene-containing system is perturbed, leading to a change in its absorption or emission spectrum. This provides a clear signal for the detection of the analyte. Thiophene derivatives have been successfully employed in the detection of a wide range of species, including metal cations like Zn²⁺ and anions like CN⁻. bohrium.com The synthesis of these sensors often involves straightforward and cost-effective routes, making them attractive for practical applications. nih.gov
Table 2: Components of Thiophene-Based Chemosensors
| Component | Function | Mechanism of Action |
|---|---|---|
| Thiophene Moiety | Fluorophore / Signaling Unit | Provides the core photophysical properties that are modulated upon analyte binding. nih.govbohrium.com |
| Sulfonyl Bromide/Sulfonamide | Reactive Site / Binding Group | Can be functionalized to create a specific receptor for the target analyte. The resulting sulfonamide can act as a chelating agent. rsc.org |
Applications in Medicinal and Agrochemical Chemistry Research
Thiophene-2-sulfonyl Bromide as a Synthetic Precursor for Bioactive Molecules
The thiophene (B33073) ring is a privileged structure in medicinal chemistry, found in numerous pharmacologically important compounds. nih.govfrontiersin.org this compound provides a direct route to incorporate this key heterocycle, often leading to compounds with enhanced biological activity.
This compound is a valuable building block for the synthesis of more complex heterocyclic systems. The thiophene nucleus can be found in a variety of approved drugs, highlighting its importance in drug discovery. mdpi.comnih.gov For instance, the thiophene ring is a component of drugs like the antiallergic agent methaphenilene (B1676368) and the anticonvulsant tiagabine. nih.gov The synthesis of novel heterocyclic compounds often involves the use of thiophene derivatives as starting materials. tandfonline.com
Research has focused on synthesizing substituted thiophenes due to their diverse pharmacological activities. nih.gov The development of sulfonylated bioisosteres of aromatic rings is a significant goal in drug and agrochemical discovery to improve physicochemical and pharmacokinetic properties. chemrxiv.org
The reaction of this compound with amines is a straightforward method for preparing thiophene-2-sulfonamides. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities. tandfonline.comresearchgate.net Thiophene-containing sulfonamides have been investigated for various medicinal applications. mdpi.com
Thiophene-2-sulfonamide (B153586) was identified as a more effective carbonic anhydrase inhibitor compared to some six-membered aromatic or heterocyclic scaffolds. mdpi.com This discovery spurred the synthesis of numerous five-membered heterocyclic sulfonamides, which often exhibit potent inhibitory activity. researchgate.netmdpi.com The synthesis of novel sulfonamide derivatives from thiophene precursors continues to be an active area of research. tandfonline.com
Building Blocks for Heterocyclic Drug Candidates
Antimicrobial and Antifungal Activity Studies of Thiophene Derivatives
Thiophene derivatives are widely recognized for their antimicrobial and antifungal properties. frontiersin.orgnih.govresearchgate.net The incorporation of the thiophene moiety into various molecular structures has led to the discovery of potent antimicrobial agents. nih.govtandfonline.com
Studies have shown that certain thiophene derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some synthesized thiophene derivatives have shown promising activity against Pseudomonas aeruginosa, with one derivative being more potent than the standard drug gentamicin. nih.gov The antimicrobial activity of thiophene derivatives is often attributed to the unique electronic properties of the thiophene ring.
In the realm of antifungal research, thiophene derivatives have also demonstrated significant potential. nih.govnih.gov Some compounds have shown good to moderate activity against various fungal strains. mdpi.com The development of new antifungal agents is crucial, and thiophene-based compounds represent a promising class of candidates.
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Target Organism | Activity/Finding |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than the standard drug gentamicin. nih.gov |
| Thiophene Derivatives 7, 8a, 8b | Various Bacteria | Displayed the best antibacterial activity among tested compounds. nih.gov |
| Thiophene Derivatives 7, 8a, 8b, 10 | Various Fungi | Showed activity against four tested fungal species. nih.gov |
| Thiophene Analogues of Chalcones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | Moderate to good antibacterial and antifungal activities. nih.gov |
Anti-inflammatory and Anticancer Research Applications
Thiophene derivatives have been extensively studied for their potential as anti-inflammatory and anticancer agents. mdpi.comresearchgate.net The thiophene scaffold is present in known anti-inflammatory drugs such as Tinoridine and Tiaprofenic acid. mdpi.comnih.gov
Research has demonstrated that thiophene-based compounds can act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comnih.gov The anti-inflammatory properties of these derivatives make them attractive candidates for the development of new treatments for inflammatory diseases. nih.gov
In the field of oncology, thiophene derivatives have emerged as a promising class of anticancer agents. researchgate.netresearchgate.net Numerous studies have reported the synthesis of thiophene-containing compounds with significant cytotoxic activity against various cancer cell lines. researchgate.netorientjchem.org For example, a series of 2,6-disubstituted benzothiazole (B30560) derivatives, some incorporating a thiophene sulfonyl moiety, showed cytotoxic effects on MCF-7, HeLa, and MG63 cell lines. orientjchem.org Some thiophene-hydrazone derivatives have also shown promising inhibitory activity against pancreatic cancer cell lines. mdpi.com
Table 2: Biological Activities of Thiophene Derivatives in Anti-inflammatory and Anticancer Research
| Application Area | Key Findings |
| Anti-inflammatory | Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs containing this moiety. mdpi.comnih.gov |
| Anti-inflammatory | Derivatives have shown to inhibit inflammatory targets like COX and LOX enzymes. mdpi.comnih.gov |
| Anticancer | Thiophene derivatives have been reported with a wide spectrum of bioactivity, including anticancer activities. researchgate.net |
| Anticancer | A sulfonamide derivative of benzothiazole showed maximum cytotoxicity against MCF7, HeLa, and MG63 cell lines. orientjchem.org |
Utility in Agrochemicals and Herbicides Development
The application of thiophene derivatives extends to the field of agrochemicals, particularly in the development of new herbicides. scbt.comnih.gov The unique chemical properties of the thiophene ring can be leveraged to design molecules with potent herbicidal activity. Thiophene-sulfonamide derivatives have been specifically investigated for their herbicidal and plant growth regulating properties. google.com
Sulfonylurea herbicides are a major class of herbicides, and thiophene can be incorporated into these structures. nih.gov The development of new herbicides is crucial for modern agriculture to manage weed competition and prevent crop yield losses. nih.govawsjournal.org Research into novel herbicide modes of action is ongoing, and thiophene derivatives represent a source of chemical diversity for discovering new herbicidal compounds. mdpi.com
Strategic Derivatization for Pharmacophore Integration
The strategic derivatization of this compound is a key approach for integrating the thiophene pharmacophore into new drug candidates. A pharmacophore is the essential three-dimensional arrangement of functional groups that allows a drug to interact with its biological target. The thiophene ring is considered a privileged pharmacophore due to its ability to form favorable interactions with various biological targets. nih.gov
By reacting this compound with different nucleophiles, chemists can create libraries of compounds with diverse functionalities. This approach allows for the systematic exploration of structure-activity relationships (SAR), which is fundamental to medicinal chemistry. nih.gov The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of sulfonylated bioisosteres of aromatic rings is an important strategy in drug and agrochemical discovery. chemrxiv.org
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, including thiophene-2-sulfonyl bromide and its derivatives. mdpi.com DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are widely used due to their accuracy and computational efficiency. mdpi.combiointerfaceresearch.com These theoretical calculations provide valuable insights that complement experimental findings. nih.gov
Geometry Optimization and Structural Investigations
Theoretical geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule. mdpi.comresearchgate.net For thiophene-based sulfonamides, DFT calculations have been successfully employed to determine their optimized ground-state geometries. nih.govmdpi.com The calculated geometric parameters, such as bond lengths and angles, often show good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
In derivatives of thiophene (B33073) sulfonamides, the geometry around the sulfur atom can deviate from an ideal tetrahedral arrangement, a phenomenon that can be investigated through DFT. biointerfaceresearch.com For instance, in a related sulfonamide structure, the O-S-O and N-S-C angles were found to diverge from ideal tetrahedral values. biointerfaceresearch.com These structural insights are crucial for understanding the molecule's reactivity and interactions.
Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Thiophene-based Amide
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | ||
| S1—O1 | 1.425(1) | 1.458 |
| S1—O2 | 1.431(1) | 1.462 |
| S1—N1 | 1.632(2) | 1.675 |
| S1—C1 | 1.754(2) | 1.781 |
| Bond Angles (°) | ||
| O1—S1—O2 | 120.3(1) | 120.0 |
| O1—S1—N1 | 108.3(1) | 107.5 |
| O2—S1—N1 | 106.9(1) | 106.8 |
| O1—S1—C1 | 109.2(1) | 109.1 |
This table presents a representative comparison for a related thiophene-based amide to illustrate the typical agreement between experimental and theoretical data. Data for this compound itself is not explicitly available in the provided search results.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy levels, kinetic stability)
Frontier Molecular Orbital (FMO) analysis is a key application of DFT that provides insights into the electronic properties and kinetic stability of a molecule. mdpi.comresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. conicet.gov.ar The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability; a larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. mdpi.comconicet.gov.ar For various thiophene sulfonamide derivatives, these energy values have been calculated to understand their electronic characteristics and stability. mdpi.com The distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. researchgate.net
Table 2: Calculated FMO Energies and Related Parameters for Thiophene Sulfonamide Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Derivative 1 | - | - | 4.65 |
| Derivative 3 | - | - | 3.44 |
| Derivative 7 | - | - | 4.65-3.44 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule and identify sites susceptible to electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP surface is color-coded to represent different potential values: red areas indicate negative electrostatic potential, corresponding to regions rich in electrons and prone to electrophilic attack, while blue areas represent positive electrostatic potential, indicating electron-deficient regions that are attractive to nucleophiles. nih.govuni-muenchen.de
For derivatives of thiophene sulfonamides, MEP analysis has revealed that the negative potential is often concentrated on the oxygen atoms of the sulfonyl group, making this the preferred site for electrophilic attack. nih.gov Conversely, positive potential is typically found on the hydrogen atoms of the amide group (in sulfonamides), indicating the site for nucleophilic attack. nih.gov This information is crucial for predicting how the molecule will interact with other reagents and biological targets. nih.govuliege.be
Table 3: Representative MEP Values for 5-Aryl Thiophene Sulfonamide Derivatives
| Compound | Negative Potential (a.u.) | Positive Potential (a.u.) |
|---|---|---|
| 4c | -0.06974 | 0.06974 |
| 4e | -0.07459 | 0.07459 |
Prediction of Non-linear Optical (NLO) Properties
Computational methods, particularly DFT, are employed to predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. nih.govnih.gov Key NLO parameters include linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.govnih.gov Molecules with large hyperpolarizability values are of significant interest for NLO applications. nih.gov
Theoretical studies on thiophene-based compounds have shown that they can possess significant NLO properties. rsc.orgcapes.gov.br The magnitude of these properties is often related to intramolecular charge transfer (ICT) within the molecule, which can be enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov The HOMO-LUMO energy gap is also linked to NLO properties, with smaller gaps generally leading to larger hyperpolarizabilities. mdpi.comnih.gov DFT calculations, such as those at the B3LYP/6-31G(d,p) level, have been used to simulate the first hyperpolarizability of thiophene sulfonamide derivatives. researchgate.netnih.gov
Table 4: Calculated NLO Properties for a Chalcone Derivative (Illustrative Example)
| Property | Calculated Value |
|---|---|
| First Hyperpolarizability (β) | High |
This table is illustrative as specific NLO data for this compound was not found. The search results indicate that related bromine-containing chalcones and thiophene derivatives are studied for their NLO potential. acs.org
Elucidation of Reaction Mechanisms
Modeling Radical Pathways
Computational modeling is instrumental in elucidating reaction mechanisms, including those involving radical intermediates. The generation of aryl radicals from precursors like aryl halides is a key step in many synthetic transformations. rsc.org Free radical reactions typically proceed through three stages: initiation, propagation, and termination. savemyexams.com Initiation often requires an external energy source, such as UV light, to cause homolytic fission of a bond, generating two radicals. savemyexams.com
In the context of sulfonyl-containing compounds, sulfonyl radicals can be generated from sulfinate salts and participate in cross-coupling reactions. rsc.org For instance, a proposed mechanism for the reaction between an aryl halide and a sulfonyl radical might involve a photocatalyst. The photoexcited catalyst can reduce the aryl halide, leading to its fragmentation into an aryl radical and a halide anion. rsc.org This aryl radical can then undergo further reactions. rsc.org While specific modeling of radical pathways for this compound was not found, the general principles of radical generation from aryl bromides and the subsequent reactions of sulfonyl radicals are well-established and can be computationally modeled to understand reaction outcomes and optimize conditions. rsc.orgbeilstein-journals.org
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing molecules with desired biological activities. nih.gov Computational SAR approaches use molecular descriptors to build mathematical models that correlate a molecule's structure with its activity. nih.gov For thiophene-based compounds, including derivatives of thiophene-2-sulfonyl halides, these methods are employed to predict efficacy and guide the synthesis of more potent and selective agents. researchgate.net
The general process involves:
Data Collection: Assembling a dataset of thiophene compounds with experimentally measured biological activity against a specific target (e.g., an enzyme or receptor). nih.gov
Descriptor Calculation: Using software to calculate various 1D, 2D, or 3D properties (descriptors) for each molecule. These can include physicochemical properties like logP, molecular weight, and topological indices, or more complex quantum chemical parameters. nih.gov
Model Building: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to create a quantitative SAR (QSAR) model that links the descriptors to the observed activity. researchgate.net
Validation and Prediction: Testing the model's predictive power on a separate set of compounds and then using it to predict the activity of new, unsynthesized thiophene derivatives. nih.gov
Recent studies on thiophene sulfonamides have utilized these approaches to understand their inhibitory activity against enzymes like carbonic anhydrase. researchgate.net By integrating machine learning with molecular docking, researchers can identify key structural features—such as specific substitution patterns on the thiophene ring or the sulfonamide nitrogen—that govern biological efficacy. researchgate.netresearchgate.net For example, a hypothetical SAR study on thiophene-2-sulfonamide (B153586) derivatives might reveal trends like those illustrated in the table below.
| Core Structure | R1 Group | R2 Group | Predicted Activity (IC₅₀) | Key Interaction |
| Thiophene-2-sulfonamide | H | Benzyl (B1604629) | Moderate | Hydrophobic pocket binding |
| Thiophene-2-sulfonamide | H | 4-Fluorobenzyl | High | H-bond with receptor backbone |
| Thiophene-2-sulfonamide | 5-CH₃ | Benzyl | Moderate-High | Increased lipophilicity |
| Thiophene-2-sulfonamide | H | 4-Carboxy-phenyl | Low | Unfavorable charge interaction |
Table 2: A hypothetical SAR table for thiophene-2-sulfonamide derivatives illustrating how modifications can impact biological activity based on general SAR principles. researchgate.net
A novel approach, termed cross-structure-activity relationship (C-SAR), has been developed to accelerate structural development by identifying key pharmacophoric patterns across different molecular series that result in significant changes in activity, known as activity cliffs. nih.gov This method could be applied to diverse libraries of thiophene sulfonamides to uncover non-obvious modifications for enhancing bioactivity. nih.gov
Molecular Dynamics Simulations to Understand Chemical Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com For compounds like this compound and its derivatives, MD simulations provide critical insights into their conformational dynamics, interactions with solvent molecules, and binding to biological targets. researchgate.netmdpi.com
The process begins with the creation of a force field, which is a set of parameters that defines the potential energy of the system's particles. researchgate.net For novel or complex molecules like functionalized thiophenes, these parameters often need to be specifically developed or validated using quantum mechanical calculations (e.g., DFT). researchgate.net Once a force field is established, simulations can be run to model the behavior of the thiophene molecule in a simulated environment, such as in explicit water solvent or bound to a protein active site. mdpi.comresearchgate.net
MD simulations on related sulfonamides have been used to:
Analyze Binding Stability: To confirm that a potential drug molecule remains stably bound in the active site of a target enzyme over the course of the simulation (e.g., 10-500 ns). researchgate.netmdpi.com
Identify Key Interactions: To reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. mdpi.com
Understand Conformational Changes: To observe how the thiophene molecule and its target protein flex and adapt to each other upon binding. This information is crucial as protein flexibility can significantly affect drug design. researchgate.netmdpi.com
For instance, MD simulations of GABA-conjugated sulfonamides targeting carbonic anhydrase revealed atomistic details of the enzyme-ligand interactions and the dynamic stability of the complex, which helped explain their potent inhibitory effects. researchgate.net Similarly, simulations of thiophene-based conjugated polymers have been used to understand their structural properties, such as persistence length in solution, by developing accurate force fields for the inter-thiophene dihedral potentials. researchgate.net
| Simulation System | Force Field | Simulation Time | Key Findings |
| Oligo(hexyl-thiophene) in explicit solvent | OPLS-AA with custom dihedral potentials | >100 ns | Determination of persistence length and end-to-end distributions consistent with experimental values. researchgate.net |
| GABA-conjugated sulfonamide in Carbonic Anhydrase II | AMBER-based | >50 ns | Identification of critical hydrogen bonds and dynamic stability driving potent inhibition. researchgate.net |
| SIRT1/3 enzyme with co-factor and substrate | OPLS3 | 250-500 ns | Revealed conformational opening of the enzyme and identified persistent hydrogen bonds crucial for binding. mdpi.com |
Table 3: Summary of representative MD simulation studies on thiophene and sulfonamide-containing systems, highlighting the parameters and insights gained.
These simulations provide a dynamic picture of molecular behavior that is inaccessible through static modeling alone, thereby offering a deeper understanding of the chemical properties and biological potential of thiophene-based compounds.
Advanced Spectroscopic and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. pearson.com It operates on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. pearson.comorganicchemistrydata.org
In the analysis of Thiophene-2-sulfonyl bromide, ¹H NMR spectroscopy identifies the chemical environment of the protons on the thiophene (B33073) ring. The number of signals, their splitting patterns (multiplicity), and their integration values reveal the connectivity of the protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. pearson.com For the thiophene ring in this compound, the protons are expected to appear in the aromatic region of the spectrum.
Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, with its chemical shift indicating its hybridization (sp², sp³) and the nature of its attached atoms.
Research findings for this compound report specific chemical shifts that allow for its structural confirmation. scienceopen.com The spectra are typically calibrated using residual solvent signals. scienceopen.com
Interactive Table 1: NMR Spectroscopic Data for this compound Note: The following table is based on reported experimental data. Actual values may vary slightly based on solvent and experimental conditions.
| Nucleus | Position on Thiophene Ring | Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | H5 | 7.99 (dd, J = 5.0, 1.4 Hz) | |
| ¹H | H3 | 7.88 (dd, J = 3.8, 1.4 Hz) | |
| ¹H | H4 | 7.27 (dd, J = 5.0, 3.8 Hz) | |
| ¹³C | C2 | 143.5 | |
| ¹³C | C5 | 135.3 | |
| ¹³C | C3 | 134.9 | |
| ¹³C | C4 | 127.8 |
This table is a representative compilation and specific values should be referenced from primary literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic transitions. libretexts.org This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the thiophene ring. researchgate.net The absorption of energy promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org
For this compound, the key electronic transitions are expected to be π → π* and n → π. The conjugated diene system of the thiophene ring is responsible for strong π → π transitions. The presence of sulfur and oxygen atoms with non-bonding electrons (lone pairs) allows for n → π* transitions. The unique electronic properties of thiophene derivatives are extensively studied using this method. researchgate.net The position of the maximum absorbance (λmax) is influenced by the conjugation and the presence of auxochromes or chromophores.
Interactive Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Description | Expected Wavelength Region |
|---|---|---|---|
| π → π* | Pi bonding to Pi anti-bonding | Occurs due to the conjugated π-system of the thiophene ring. Typically a high-energy, high-intensity absorption. | 200-400 nm |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. libretexts.org Each functional group absorbs at a characteristic frequency, measured in wavenumbers (cm⁻¹).
For this compound, IR spectroscopy can confirm the presence of the sulfonyl group (SO₂) and the thiophene ring. The sulfonyl group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. wpmucdn.com The thiophene ring exhibits characteristic C-H and C=C stretching absorptions. udel.edu Data from the closely related compound, 2-Thiophenesulfonyl chloride, shows characteristic peaks for these groups. nist.gov
Interactive Table 3: Characteristic IR Absorption Bands for this compound Note: Wavenumbers are based on data for analogous structures and general IR correlation tables.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Asymmetric SO₂ Stretch | Sulfonyl (SO₂) | ~1380-1410 | Strong | wpmucdn.comnist.gov |
| Symmetric SO₂ Stretch | Sulfonyl (SO₂) | ~1170-1190 | Strong | wpmucdn.comnist.gov |
| Aromatic C-H Stretch | Thiophene Ring | ~3100-3120 | Medium-Weak | udel.edu |
| Aromatic C=C Stretch | Thiophene Ring | ~1500-1600 | Medium | udel.edu |
Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are powerful for investigating the redox properties of a chemical species. gamry.com CV involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials. als-japan.com This data can be used to estimate the energy levels of the HOMO and LUMO of the molecule. researchgate.net
The application of CV to this compound would allow for the characterization of its electrochemical stability and electron-transfer properties. The thiophene ring can be oxidized at a specific potential, while the sulfonyl bromide group may undergo reduction. The resulting voltammogram can indicate whether these processes are reversible or irreversible. gamry.com Studies on related thiophene systems and bromide-containing media demonstrate the utility of CV in elucidating reaction mechanisms and electronic structures. researchgate.netnih.gov
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentage of the elements (typically carbon, hydrogen, nitrogen, sulfur) in a sample. measurlabs.comlcc-toulouse.fr This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. europa.eu The process involves the complete combustion of a small, precise amount of the substance, after which the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. researchgate.net
For this compound, elemental analysis provides a direct confirmation that the experimentally determined percentages of Carbon (C), Hydrogen (H), Bromine (Br), Oxygen (O), and Sulfur (S) match the theoretical values calculated from its molecular formula, C₄H₃BrO₂S₂. A close correlation between experimental and theoretical values is a primary indicator of the compound's purity.
Interactive Table 4: Theoretical Elemental Composition of this compound Molecular Formula: C₄H₃BrO₂S₂ | Molecular Weight: 227.09 g/mol
| Element | Symbol | Atomic Mass | Count | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 4 | 21.15 |
| Hydrogen | H | 1.008 | 3 | 1.33 |
| Bromine | Br | 79.904 | 1 | 35.18 |
| Oxygen | O | 15.999 | 2 | 14.09 |
Future Research Directions and Uncharted Territories
Development of Green and Sustainable Synthetic Routes
Traditional methods for the synthesis of thiophene-2-sulfonyl halides often rely on harsh reagents such as chlorosulfonic acid and phosphorus pentachloride, which are associated with significant environmental and safety concerns. Future research is increasingly focused on developing greener and more sustainable alternatives.
Key areas of exploration include:
Catalytic Sulfonylation: Moving away from stoichiometric and often corrosive reagents, research into catalytic methods for the direct sulfonylation of thiophene (B33073) is a primary goal. This could involve transition-metal-catalyzed C-H functionalization, a strategy that offers high atom economy. nih.gov
Flow Chemistry: The use of continuous flow reactors presents an opportunity for safer and more scalable synthesis. Flow processes can allow for better control over reaction parameters, particularly for highly exothermic reactions, and can minimize the handling of hazardous intermediates.
Alternative Sulfonylating Agents: Investigating milder and more selective sulfonylating agents to replace chlorosulfonic acid is crucial. The use of SO3-DMF complexes has been shown to be a more controlled method for sulfonation, and further exploration of similar reagents is warranted. A comparative overview of traditional versus potential green synthetic parameters is presented in Table 1.
Biocatalysis: The exploration of enzymatic pathways for the synthesis of heterocyclic sulfonyl halides is a nascent but promising field. Biocatalysis could offer unparalleled selectivity and operate under mild, aqueous conditions, representing the pinnacle of green chemistry.
| Parameter | Traditional Method (e.g., Chlorosulfonic Acid) | Potential Green/Sustainable Method |
|---|---|---|
| Reagents | Chlorosulfonic acid, PCl₅ | Catalytic systems, SO₃-base complexes, biocatalysts |
| Atom Economy | Low to moderate, often with yields <60% due to side reactions. | Potentially high, especially with C-H activation. nih.gov |
| Solvents | Often chlorinated solvents (e.g., Dichloromethane). | Greener solvents, aqueous media (for biocatalysis) |
| Safety/Waste | Corrosive reagents, generation of acidic waste | Reduced hazardous waste, milder reaction conditions |
| Process | Batch processing | Continuous flow processing for improved safety and scalability. |
Exploration of Novel Reactivity Patterns for Thiophene-2-sulfonyl Bromide
The sulfonyl bromide moiety is a highly reactive electrophile, primarily utilized for the synthesis of sulfonamides and sulfonate esters. However, its reactivity is not limited to these transformations. Future research should aim to uncover and exploit new reactivity patterns.
Photocatalysis and Electrosynthesis: The application of photoredox and electrochemical catalysis could unlock novel reaction pathways. For instance, photocatalytic reactions could enable the use of this compound in radical-mediated processes, such as the functionalization of unsaturated bonds or C-H bonds in a controlled manner. researchgate.net
Cross-Coupling Reactions: While the use of sulfonyl halides in cross-coupling reactions is emerging, there is significant room for expansion. Developing new catalytic systems (e.g., based on nickel or palladium) that can utilize this compound as a coupling partner for a wider range of nucleophiles would be highly valuable. nih.gov
Strain-Release Reactions: The participation of sulfonyl halides in strain-release reactions of small rings, like bicyclo[1.1.0]butanes, has been demonstrated. nih.gov Exploring the reactivity of this compound in such transformations could provide rapid access to complex, three-dimensional scaffolds relevant to medicinal chemistry.
Generation of Thiophene-2-sulfinates: The in situ conversion of this compound to a sulfinate intermediate could open up a different spectrum of reactivity. Aryl sulfinates are versatile precursors for the synthesis of a wide array of sulfur-containing compounds. astx.com
Interdisciplinary Applications in Emerging Technologies
The thiophene ring is a privileged scaffold in materials science and medicinal chemistry. This compound, as a key building block, is poised to play a significant role in the development of new technologies.
Organic Electronics: Thiophene-based conjugated polymers are at the forefront of research in organic electronics due to their excellent charge transport properties and stability. nih.goviyte.edu.tr this compound can be used to introduce sulfonyl groups, which can modulate the electronic properties (e.g., HOMO/LUMO levels) of these polymers. thieme-connect.com This could lead to the development of improved materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (LEDs). nih.govacs.org
Advanced Sensors: The functionalization of thiophene-based polymers and oligomers is a key strategy for creating selective chemosensors. dntb.gov.uamdpi.com The sulfonyl bromide group can act as a reactive handle to attach specific recognition units (e.g., calixarenes, cyclodextrins), leading to new fluorescent or electrochemical sensors for ions and biomolecules. dntb.gov.ua
Medicinal Chemistry: Thiophene sulfonamides are a well-known class of compounds with a broad range of biological activities, including as enzyme inhibitors. scirp.orgnih.gov this compound is a direct precursor to these structures. researchgate.netresearchgate.net Future work will likely focus on its use in synthesizing targeted libraries of thiophene sulfonamides for screening against various diseases, including cancer and infectious diseases. scirp.orgsmolecule.com The potential applications are summarized in Table 2.
| Field | Application | Rationale |
|---|---|---|
| Organic Electronics | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Thiophene polymers exhibit high charge carrier mobility; sulfonyl groups can tune electronic properties. nih.goviyte.edu.trthieme-connect.com |
| Sensors | Fluorescent and electrochemical sensors | Serves as a linker to attach receptor molecules to thiophene-based signaling units. dntb.gov.uamdpi.com |
| Medicinal Chemistry | Enzyme inhibitors (e.g., for cancer, infectious diseases) | Key precursor for thiophene sulfonamides, a class of bioactive molecules. scirp.orgnih.govsmolecule.com |
| Materials Science | Functional polymers and coatings | The reactive sulfonyl group allows for post-polymerization functionalization. |
Advanced Computational-Experimental Synergy for Predictive Design
The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating discovery. This synergistic approach can guide synthetic efforts, rationalize reactivity, and predict the properties of novel compounds derived from this compound.
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways, providing insights into the mechanism of known reactions and predicting the feasibility of new ones. grafiati.com This can help in optimizing reaction conditions and in understanding the regioselectivity of reactions involving the thiophene ring.
High-Throughput Virtual Screening: For applications in medicinal chemistry and materials science, computational tools can be used to screen virtual libraries of this compound derivatives. Molecular docking can predict the binding of potential drug candidates to their protein targets, while Quantitative Structure-Activity Relationship (QSAR) models can correlate chemical structure with biological activity or material properties. nih.govacs.org
Machine Learning for Reaction Prediction: The use of machine learning algorithms to predict the outcomes of chemical reactions is a rapidly developing field. astx.comresearchgate.net By training models on existing data for sulfonyl halides, it may become possible to predict optimal conditions and potential side products for reactions involving this compound, thereby reducing the amount of empirical optimization required.
The synergy between these computational approaches and practical laboratory experiments will be crucial for efficiently navigating the vast chemical space accessible from this compound and for designing the next generation of functional molecules and materials.
Q & A
Q. What are the common synthetic routes for Thiophene-2-sulfonyl bromide, and how do reaction conditions influence product purity?
this compound is typically synthesized via bromination of thiophene derivatives followed by sulfonation. Key methods include:
- Electrophilic Bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ to introduce bromine at the 2-position of thiophene. Reaction temperature (0–25°C) and solvent polarity (e.g., DCM or CCl₄) critically affect regioselectivity and byproduct formation .
- Sulfonation : Subsequent treatment with chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) introduces the sulfonyl group. Excess reagent and controlled temperatures (0–10°C) minimize over-sulfonation .
- Coupling Reactions : Suzuki or Gewald reactions can modify the thiophene backbone prior to sulfonation, enabling complex derivatives .
Methodological Tip : Monitor reaction progress via TLC or in-situ IR spectroscopy to optimize quenching times and reduce impurities.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
Core characterization methods include:
- NMR Spectroscopy :
- ¹H NMR : Look for deshielded protons adjacent to sulfonyl and bromine groups (δ 7.5–8.5 ppm for thiophene protons).
- ¹³C NMR : Sulfonyl carbons appear at δ 120–130 ppm, while brominated carbons show distinct splitting .
- IR Spectroscopy : Strong S=O stretches (~1350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ at m/z 241 for C₄H₃BrO₂S₂) and fragmentation patterns validate the structure .
Data Cross-Validation : Compare experimental results with computational simulations (DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in electrophilic substitution reactions, considering competing side reactions?
Competing side reactions (e.g., di-bromination or ring oxidation) are minimized by:
- Controlled Stoichiometry : Use 1.1–1.3 equivalents of brominating agents to avoid over-substitution.
- Low-Temperature Conditions : Maintain reactions at 0–5°C to slow radical pathways .
- Directed Metalation : Pre-functionalize thiophene with directing groups (e.g., Boc-protected amines) to enhance regioselectivity . Case Study : NBS in DCM at 0°C achieved 78% yield of mono-brominated thiophene, while Br₂ in CCl₄ at 25°C led to 45% di-brominated byproducts .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the reactivity of this compound?
Discrepancies often arise from solvent effects or transition-state approximations in simulations. Mitigation strategies include:
- Solvent Correction Models : Apply COSMO-RS or SMD solvation models to DFT calculations for better agreement with experimental kinetics .
- Kinetic Isotope Effects (KIE) : Compare KIE values from simulations and experiments to validate proposed mechanisms .
- In-Situ Spectroscopy : Use Raman or UV-Vis to track intermediate species and refine computational pathways .
Q. How can this compound be utilized in designing multi-component reactions for functionalized heterocycles?
Its sulfonyl bromide group acts as a versatile electrophile in:
- Suzuki-Miyaura Coupling : React with aryl boronic acids to form biaryl sulfones, useful in drug discovery (e.g., kinase inhibitors) .
- Nucleophilic Substitution : Amines or thiols displace bromide to yield sulfonamides or sulfides, enabling peptide mimetics or polymer precursors . Example : Reaction with 2-aminopyridine produced a sulfonamide derivative with 92% yield in THF at 60°C .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
Q. How should researchers document synthetic procedures to ensure reproducibility?
Follow guidelines from the Beilstein Journal of Organic Chemistry:
- Detailed Experimental Sections : Specify solvent purity, equipment calibration, and reaction monitoring methods .
- Supporting Information : Provide NMR raw data, HPLC chromatograms, and crystallography files (if applicable) .
- Negative Results : Report failed conditions (e.g., polymerization at high temps) to guide future optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
